molecular formula C10H16F2O4 B12289044 Diethyl 2,2-Difluorohexanedioate

Diethyl 2,2-Difluorohexanedioate

Cat. No.: B12289044
M. Wt: 238.23 g/mol
InChI Key: BCAZPZIWHSVWKB-UHFFFAOYSA-N
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Description

Diethyl 2,2-Difluorohexanedioate is an organic compound with the molecular formula C10H16F2O4 and a molecular weight of 238.23 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the second carbon of the hexanedioate chain, making it a difluorinated ester. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2-Difluorohexanedioate typically involves the esterification of 2,2-difluorohexanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2-Difluorohexanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2,2-Difluorohexanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2,2-Difluorohexanedioate involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include nucleophilic substitution and ester hydrolysis, leading to the formation of active intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chain length and the presence of two fluorine atoms, which confer distinct chemical properties such as increased stability and reactivity compared to its shorter-chain analogs .

Properties

Molecular Formula

C10H16F2O4

Molecular Weight

238.23 g/mol

IUPAC Name

diethyl 2,2-difluorohexanedioate

InChI

InChI=1S/C10H16F2O4/c1-3-15-8(13)6-5-7-10(11,12)9(14)16-4-2/h3-7H2,1-2H3

InChI Key

BCAZPZIWHSVWKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(C(=O)OCC)(F)F

Origin of Product

United States

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